(2-Chloro-6-fluorophenyl)phenylmethanone
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Overview
Description
(2-Chloro-6-fluorophenyl)phenylmethanone is an organic compound with the molecular formula C13H8ClFO It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 2-Chloro-6-fluorobenzoyl chloride and benzene.
Catalyst: Aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)phenylmethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Derivatives with different substituents on the aromatic ring.
Reduction: (2-Chloro-6-fluorophenyl)phenylmethanol.
Oxidation: (2-Chloro-6-fluorophenyl)benzoic acid.
Scientific Research Applications
(2-Chloro-6-fluorophenyl)phenylmethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)phenylmethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-fluorophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a ketone.
(2-Chloro-6-fluorophenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(2-Chloro-6-fluorophenyl)benzoic acid: Similar structure but with a carboxylic acid group on the benzene ring.
Uniqueness
(2-Chloro-6-fluorophenyl)phenylmethanone is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
1094374-87-4 |
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Molecular Formula |
C13H8ClFO |
Molecular Weight |
234.65 g/mol |
IUPAC Name |
(2-chloro-6-fluorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8ClFO/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H |
InChI Key |
BVCXBYZMMMZYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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